molecular formula C11H14F2N2 B1473702 2-(4,4-Difluoropiperidin-1-yl)aniline CAS No. 854044-39-6

2-(4,4-Difluoropiperidin-1-yl)aniline

Cat. No. B1473702
M. Wt: 212.24 g/mol
InChI Key: VYZOZCSHUDPHNR-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)aniline, also known as 4,4-difluoropiperidin-1-yl aniline, is a heterocyclic compound belonging to the family of piperidines. It is a colorless liquid with a melting point of -14 °C and a boiling point of 176 °C. This compound has a variety of applications in the field of science and technology, including pharmaceuticals, agrochemicals, and materials science. It is also used in the synthesis of other piperidine derivatives.

Scientific Research Applications

Electroluminescent Materials and OLED Applications

One area of application for similar aniline derivatives is in the design and synthesis of electroluminescent materials for organic light-emitting diodes (OLEDs). For instance, Vezzu et al. (2010) discussed the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes with potential application in OLEDs. These complexes demonstrated excellent performance with high external quantum efficiency, showcasing the relevance of aniline derivatives in the development of new electroluminescent materials for advanced display technologies (Vezzu et al., 2010).

Sensing and Detection

Aniline derivatives have also been employed in the development of chemosensors. For example, Shree et al. (2019) synthesized probes based on aniline derivatives for the selective and sensitive detection of aluminum ions in aqueous solutions. These chemosensors were capable of imaging intracellular Al3+ ions in living cells, highlighting the utility of aniline-based compounds in environmental monitoring and biomedical applications (Shree et al., 2019).

Energy Conversion and Storage

Aniline derivatives are also explored for their potential in energy conversion systems. Shahhosseini et al. (2016) focused on the electrochemical synthesis of novel polymers based on aniline derivatives for use as counter electrodes in dye-sensitized solar cells. The study demonstrated an improvement in energy conversion efficiency when using these polymers, indicating the role of such compounds in enhancing the performance of renewable energy technologies (Shahhosseini et al., 2016).

Corrosion Inhibition

Compounds related to aniline derivatives have been investigated for their corrosion inhibition properties. Daoud et al. (2014) synthesized a Schiff base from an aniline derivative that demonstrated efficient corrosion inhibition on mild steel in acidic environments. This underscores the potential application of aniline derivatives in protecting metals against corrosion, which is crucial for extending the lifespan of industrial machinery and infrastructure (Daoud et al., 2014).

properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-11(13)5-7-15(8-6-11)10-4-2-1-3-9(10)14/h1-4H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZOZCSHUDPHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Difluoropiperidin-1-yl)aniline

Synthesis routes and methods I

Procedure details

Using a procedure similar to Example 3, step (c), 4,4-difluoro-1-(2-nitro-phenyl)-piperidine (128 mg, 0.520 mmol, as prepared in the previous step) was stirred with 80 mg 5% Pd—C in 4 mL of MeOH under H2 to afford 76 mg (69%) of the title compound as a dark oil, which was used immediately due to apparent instability. Mass spectrum (ESI, m/z): Calcd. for C11H14F2N2, 213.1 (M+H), found 213.1.
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4 mL
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80 mg
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Reaction Step Two
Yield
69%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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